molecular formula C8H9NO3 B13002468 (4-methoxyphenyl)carbamic Acid

(4-methoxyphenyl)carbamic Acid

Cat. No.: B13002468
M. Wt: 167.16 g/mol
InChI Key: VZQDNZQCQKJHNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Carbamic Acid Chemistry

The study of carbamic acid and its derivatives dates back to early investigations into the reactions of ammonia (B1221849) and carbon dioxide. wikipedia.org Initially, the focus was on understanding the fundamental properties and reactivity of these compounds. Carbamic acid is formed by the reaction of ammonia and carbon dioxide at very low temperatures, but it is unstable at higher temperatures and decomposes. wikipedia.org

Over time, research expanded to include a wide array of carbamic acid derivatives, known as carbamates. These compounds, which are esters of carbamic acid, have found diverse applications, including in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai The evolution of synthetic methodologies, such as the Hofmann rearrangement, has provided efficient pathways to produce specific carbamates like methyl N-(p-methoxyphenyl)carbamate. orgsyn.org This has been crucial for exploring their potential in various fields.

The versatility of the carbamate (B1207046) functional group has made it a cornerstone in organic synthesis. It can serve as a protecting group for amines, which is a fundamental strategy in the synthesis of complex molecules. wikipedia.org Furthermore, the biological significance of carbamates became increasingly apparent, with their roles in enzyme inhibition and as intermediates in metabolic pathways being actively investigated. ontosight.ainih.gov

Structural Significance of the (4-methoxyphenyl) Moiety within Carbamic Acid Scaffolds

The (4-methoxyphenyl) group, also known as the p-anisyl group, plays a crucial role in defining the chemical and biological properties of (4-methoxyphenyl)carbamic acid and its derivatives. This moiety consists of a phenyl ring substituted with a methoxy (B1213986) group (-OCH₃) at the para position.

The methoxy group is an electron-donating group, which influences the electronic environment of the entire molecule. solubilityofthings.com This electronic effect can modulate the reactivity of the carbamic acid functional group and the aromatic ring. For instance, the electron-rich nature of the phenyl ring can enhance its participation in certain chemical reactions. tandfonline.com

From a structural standpoint, the 4-methoxyphenyl (B3050149) group confers a degree of rigidity and specific spatial orientation to the molecule. In the context of drug design, this can be critical for achieving a precise fit within the binding pocket of a target protein. nih.gov The methoxy group itself can participate in hydrogen bonding as a hydrogen bond acceptor, which can contribute to the binding affinity of the molecule to its biological target. tandfonline.com

The lipophilicity of a molecule is a key parameter in drug discovery, and the methoxy group offers a way to fine-tune this property. When attached to an aromatic system, the methoxy group has a near-zero effect on lipophilicity, which can be advantageous in optimizing a compound's pharmacokinetic profile. tandfonline.com

Overview of Research Trajectories in this compound Science

Current research involving this compound and its derivatives is multifaceted, spanning organic synthesis, medicinal chemistry, and materials science.

One major research avenue is the development of novel synthetic methods. For example, modified Hofmann rearrangement reactions have been optimized for the efficient preparation of methyl N-(p-methoxyphenyl)carbamate. orgsyn.org Researchers are continually seeking milder and more efficient synthetic routes to access a wider range of (4-methoxyphenyl)carbamate derivatives.

In medicinal chemistry, derivatives of this compound are being explored for a variety of therapeutic applications. The carbamate structure is a known pharmacophore, and the 4-methoxyphenyl group can enhance biological activity. For instance, compounds incorporating this moiety have been investigated for their potential as anthelmintic agents and in the development of anticancer drugs. nih.govnih.gov The structural features of these molecules allow them to interact with specific biological targets, such as enzymes and receptors. ontosight.airesearchgate.net

Another area of investigation is the use of these compounds as intermediates in the synthesis of more complex molecules. The carbamate group can be readily converted to other functional groups, making this compound derivatives valuable building blocks in organic synthesis. wikipedia.org

The table below summarizes some of the key research areas and findings related to this compound and its derivatives.

Research AreaKey Findings and Applications
Organic Synthesis Development of efficient synthetic routes, such as the modified Hofmann rearrangement, for the preparation of (4-methoxyphenyl)carbamates. orgsyn.org
Use as versatile intermediates and protecting groups in the synthesis of complex organic molecules. wikipedia.org
Medicinal Chemistry Exploration of derivatives as potential therapeutic agents, including anthelmintics and anticancer compounds. nih.govnih.gov
Investigation of structure-activity relationships to optimize biological activity. escholarship.org
The 4-methoxyphenyl group can contribute to favorable binding interactions with biological targets. tandfonline.com
Materials Science Potential for incorporation into novel polymers and materials due to the reactivity of the carbamate and phenyl groups. solubilityofthings.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

(4-methoxyphenyl)carbamic acid

InChI

InChI=1S/C8H9NO3/c1-12-7-4-2-6(3-5-7)9-8(10)11/h2-5,9H,1H3,(H,10,11)

InChI Key

VZQDNZQCQKJHNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)O

Origin of Product

United States

Methodological Advances in the Synthesis of 4 Methoxyphenyl Carbamic Acid and Its Derivatives

Direct Synthetic Routes to (4-methoxyphenyl)carbamic Acid

The direct synthesis of this compound is most prominently achieved through the fixation of carbon dioxide with 4-methoxyaniline. This approach is attractive due to the abundance and non-toxic nature of carbon dioxide. google.com

Carbon Dioxide Fixation with 4-methoxyaniline

The reaction between 4-methoxyaniline and carbon dioxide leads to the formation of a carbamate (B1207046) salt. This process is a key step in phosgene-free routes to carbamates and isocyanates. organic-chemistry.orgorganic-chemistry.org

The formation of a carbamate from an amine and carbon dioxide is a reversible reaction influenced by thermodynamic and kinetic factors. iaea.orgnih.gov The reaction proceeds through the nucleophilic attack of the amine on the carbon atom of CO2. The stability of the resulting carbamate salt is a critical factor. ntnu.no Studies on analogous amine-CO2 systems, such as with monoethanolamine (MEA), reveal that carbamate formation is one of several parallel reactions, including the hydration of CO2 and protonation of the amine. iaea.orgnih.gov The enthalpy of carbamate formation is a key thermodynamic parameter, and for primary amines, it is generally exothermic. iaea.org

The distribution of products in the reaction of 4-methoxyaniline with carbon dioxide is highly dependent on the reaction conditions, including temperature, pressure, and the presence of catalysts or bases. google.comnih.gov

In the synthesis of carbamates from amines, CO2, and alkyl halides, the choice of base is crucial. Strong, non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction by facilitating the formation of the carbamate anion. organic-chemistry.orgorganic-chemistry.orgnih.gov The use of cesium carbonate has also been shown to be effective in promoting carbamate synthesis at ambient temperature and pressure. google.com

The reaction temperature and CO2 pressure also play significant roles. For instance, in a continuous flow synthesis of carbamates, optimal conditions of 70 °C and 3 bar of CO2 pressure were identified to achieve good conversion with minimal byproduct formation. nih.gov In another process using a solid catalyst, a temperature range of 80-100°C and a CO2 pressure of 1-4 bar were employed. google.com

The solvent system can also influence the outcome. While some processes are carried out in the absence of a solvent, others utilize solvents like dimethyl sulfoxide (B87167) (DMSO) or deep eutectic solvents (DESs). nih.govrsc.org The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby influencing the reaction rate and product yield.

Preparation of Alkyl and Aryl Esters of this compound

Alkyl and aryl esters of this compound, commonly known as carbamates, are stable and versatile compounds. Their synthesis has traditionally relied on hazardous reagents like phosgene (B1210022), but significant progress has been made in developing safer alternatives. google.comgoogle.com

Phosgene-Based and Phosgene-Free Carbonylation Strategies

Phosgene-Based Strategies: The traditional route to carbamates involves the reaction of an amine with phosgene to form an isocyanate, which is then reacted with an alcohol or phenol (B47542). google.comgoogle.com A variation of this involves reacting the amine with a chloroformate. echemi.commicrokat.grfishersci.com For example, phenyl chloroformate has been used to synthesize phenyl (2-(1H-pyrrole-2-carbonyl)phenyl)carbamate, which can then react with an aniline (B41778) derivative to form a urea (B33335). mdpi.com Triphosgene, a safer solid substitute for phosgene gas, can also be used to generate the isocyanate in situ, which is then trapped by an alcohol or amine. mdpi.com

Phosgene-Free Strategies: Growing environmental and safety concerns have driven the development of phosgene-free methods for carbamate synthesis. google.comacs.org These methods often utilize carbon dioxide or its derivatives as the C1 source. organic-chemistry.orgrsc.orgsci-hub.ru

One prominent phosgene-free approach is the direct carboxylation of amines with CO2 in the presence of an alkylating agent and a base. google.comorganic-chemistry.org This three-component coupling reaction offers a mild and efficient route to carbamates. organic-chemistry.org Another strategy involves the oxidative carbonylation of amines using carbon monoxide and an oxidizing agent, although this can present explosion hazards. google.com

The use of dialkyl carbonates, particularly dimethyl carbonate (DMC), as green carbonylating agents has gained significant attention. google.comfrontiersin.orgrsc.org These reactions can be catalyzed by various systems, including zinc acetate (B1210297) and mixed metal oxides. google.com The reaction of an amine with a dialkyl carbonate can yield the corresponding carbamate, and the choice of base can sometimes influence whether the primary product is the carbamate or its N-alkylated derivative. rsc.org

4-Methoxyaniline readily reacts with chloroformates, such as phenyl chloroformate, to form the corresponding carbamate. mdpi.com This reaction is a standard method for introducing the carbamate functionality. 4-Methoxyaniline is known to be incompatible with chloroformates, indicating a high reactivity. echemi.commicrokat.grfishersci.com

The reaction of 4-methoxyaniline with activated carbonates, like dialkyl carbonates, is a key phosgene-free route to carbamates. google.com For example, methyl (4-methoxyphenyl)carbamate can be synthesized by reacting 4-methoxyaniline with dimethyl carbonate in the presence of a suitable catalyst. google.com The reactivity in these systems is influenced by the nature of the dialkyl carbonate and the reaction conditions. The general reactivity trend for the leaving group in transesterification reactions with dialkyl carbonates follows the order: PhCH2O- > MeO- ≥ EtO- > primary alkoxides > secondary alkoxides > tertiary alkoxides. researchgate.net This suggests that dimethyl carbonate is a reactive methylating and methoxycarbonylating agent. researchgate.net The reaction can proceed via different mechanisms, including a double BAc2 mechanism or a BAc2 followed by a BAl2 mechanism, depending on the substrate and conditions. frontiersin.org

Modified Hofmann Rearrangement Protocols

The Hofmann rearrangement, a classic method for converting primary amides to primary amines, has been adapted to synthesize carbamates, including derivatives of this compound. A notable modified protocol involves the treatment of p-methoxybenzamide with N-bromosuccinimide (NBS) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in methanol (B129727). orgsyn.orgorgsyn.org This method facilitates the formation of methyl N-(p-methoxyphenyl)carbamate in high yields. orgsyn.orgorgsyn.org

The reaction proceeds by heating the mixture at reflux, followed by the addition of another portion of NBS. orgsyn.orgorgsyn.org This approach is lauded for being rapid, efficient, and particularly mild, making it suitable for preparing various methyl carbamates. orgsyn.orgmasterorganicchemistry.com These carbamates can be readily hydrolyzed to the corresponding free amines, which is especially useful for synthesizing isotopically labeled anilines with electron-donating substituents. orgsyn.org

Detailed research findings have shown that this modified Hofmann rearrangement is effective for a range of primary amides. researchgate.net The use of DBU as a base is particularly effective in this transformation. researchgate.net The resulting methyl N-(p-methoxyphenyl)carbamate can be purified by flash column chromatography and recrystallization. orgsyn.orgorgsyn.org

Table 1: Reaction Parameters for Modified Hofmann Rearrangement

Parameter Value Reference
Starting Material p-Methoxybenzamide orgsyn.orgorgsyn.org
Reagents N-Bromosuccinimide (NBS), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) orgsyn.orgorgsyn.org
Solvent Methanol orgsyn.orgorgsyn.org
Reaction Condition Reflux orgsyn.orgorgsyn.org
Product Methyl N-(p-methoxyphenyl)carbamate orgsyn.orgorgsyn.org

Transamidation and Transurethanization Pathways

Transamidation and transurethanization represent another avenue for the synthesis of this compound derivatives. These methods involve the exchange of amine or alcohol moieties in existing carbamates or related compounds. While direct search results on transamidation and transurethanization pathways specifically for this compound are limited, the principles of these reactions are well-established in organic synthesis.

For instance, a method has been developed to convert N,O-diaryl carbamates into N,N'-diarylureas, which involves a related transformation. acs.org In this process, triethylamine (B128534) catalyzes the reaction by abstracting a proton from the carbamate, leading to the formation of an aniline derivative that can then react further. acs.org This highlights the potential for base-catalyzed exchange reactions in the synthesis of various carbamate derivatives.

C-H Activation Methodologies Utilizing Carbamate Directing Groups

The carbamate group has emerged as a powerful directing group in C-H activation reactions, enabling the selective functionalization of otherwise unreactive C-H bonds. magtech.com.cn This strategy is particularly useful for the ortho-functionalization of N-aryl carbamates. magtech.com.cn Transition metals such as palladium, rhodium, ruthenium, and iridium are commonly employed to catalyze these reactions, leading to halogenation, arylation, cyclization, and alkenylation products. magtech.com.cn

In the context of this compound derivatives, the carbamate moiety can direct the activation of ortho C-H bonds on the phenyl ring. magtech.com.cn The reaction generally proceeds through a six-membered metal-bearing intermediate. magtech.com.cn The electronic and steric properties of the substrate influence the reaction yield and regioselectivity, with electron-donating groups and less steric hindrance generally leading to better reactivity. magtech.com.cn

While a specific study reported an attempt to use a chiral (+)-menthyl carbamate as a directing group for the bromination of a calix lookchem.comarene derivative, it was found that the reaction likely proceeded through an electrophilic aromatic substitution (SEAr) mechanism rather than a palladium-catalyzed C-H activation. scielo.org.za However, this does not diminish the general utility of carbamates as directing groups in C-H activation for a wide range of substrates. magtech.com.cn

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules from simple starting materials in a single step. researchgate.net Several MCRs have been developed for the synthesis of heterocyclic compounds that may incorporate the (4-methoxyphenyl)carbamate moiety or its precursors.

One example involves a three-component reaction of 2-bromo-3-phenylacrylic acid derivatives, amines, and carbon dioxide, catalyzed by copper(I) oxide, to produce oxazolidinediones. rsc.org When p-methoxyaniline is used as the amine component, the corresponding oxazolidinedione derivative is formed in high yield. rsc.org This demonstrates the feasibility of incorporating the 4-methoxyphenylamino scaffold into more complex structures via MCRs.

Another MCR involves the reaction of isatin, tetrahydroisoquinoline, and a terminal alkyne to generate complex N-substituted carboxamides. acs.org This reaction proceeds through the formation of an isocyanate intermediate, highlighting a potential pathway for creating carbamate-like structures in a one-pot process. acs.org

Table 2: Examples of Multicomponent Reactions

Reaction Type Starting Materials Product Type Catalyst Reference
Oxazolidinedione Synthesis 2-Bromo-3-phenylacrylic acid, p-Methoxyaniline, CO₂ Oxazolidinedione Cu₂O rsc.org
Furanone Synthesis Indole, 4-Methoxyphenylglyoxal, Meldrum's acid Furanone Triethylamine researchgate.net

Synthesis of Specialized this compound Derivatives

Beyond the general synthesis of this compound and its simple esters, specialized derivatives such as carbamic-carbonic anhydrides and carbamoyl (B1232498) azides have also been prepared through specific synthetic routes.

Formation of Carbamic-Carbonic Anhydrides

Carbamic-carbonic anhydrides are generally elusive intermediates. rsc.org However, stable, chiral carbamic-carbonic anhydrides have been successfully synthesized and isolated. rsc.org These compounds are formed from the reaction of a secondary amine with a carbonic anhydride (B1165640) in the presence of a nucleophilic catalyst. While the specific synthesis of a (4-methoxyphenyl)carbamic-carbonic anhydride is not detailed in the provided results, the established methodology for other chiral amines suggests a potential pathway. The stability of these compounds has been attributed to stabilizing n → σ* orbital interactions that hinder decarboxylation. rsc.org

Generation of Carbamoyl Azides

Carbamoyl azides are versatile intermediates in organic synthesis. One method for their generation involves the reaction of isocyanides with an azide (B81097) source in the presence of an oxidant. For example, the reaction of 4-bromophenylisocyanide with trimethylsilyl (B98337) azide (TMSN₃) and PhI(OAc)₂ in DMSO yields the corresponding carbamoyl azide. acs.org This reaction is believed to proceed through a free-radical pathway. acs.org

Another approach involves the reaction of hydroxylamine (B1172632) with carbamoyl azides to produce N-hydroxyureas. acs.org This highlights the reactivity of the carbamoyl azide functionality and its utility in synthesizing other derivatives. While a direct synthesis of (4-methoxyphenyl)carbamoyl azide is not explicitly described, these general methods provide viable routes for its preparation from the corresponding isocyanate or other suitable precursors.

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
2-Bromo-3-phenylacrylic acid
4-Bromophenylisocyanide
Benzoic Acid
Calix lookchem.comarene
Carbon Dioxide
Copper(I) oxide
Indole
Isatin
Meldrum's acid
Methanol
Methyl N-(p-methoxyphenyl)carbamate
N-Bromosuccinimide (NBS)
N-hydroxyureas
Oxazolidinedione
p-Methoxybenzamide
p-Methoxyaniline
Palladium
PhI(OAc)₂
Rhodium
Ruthenium
Tetrahydroisoquinoline
Triethylamine
Trimethylsilyl azide (TMSN₃)
(+)-menthyl carbamate
4-Methoxyphenylglyoxal

Mechanistic Insights into the Reactivity of 4 Methoxyphenyl Carbamic Acid Derivatives

Hydrolytic Decomposition Mechanisms

Under acidic conditions (typically below pH 4), the hydrolysis of carbamates can proceed through a bimolecular mechanism involving the protonated substrate. scielo.br For (4-methoxyphenyl)carbamic acid derivatives, the initial step is the protonation of the carbamate (B1207046). While the carbonyl oxygen is a potential site of protonation, the nitrogen atom of the benzimidazolyl moiety in related carbamates has been shown to be the primary site of protonation due to its higher basicity. scielo.br

Following this pre-equilibrium protonation, a rate-determining attack by a water molecule on the carbonyl carbon occurs. scielo.br This forms a tetrahedral intermediate. The subsequent collapse of this intermediate is facilitated by the departure of the protonated amine (p-anisidine) or alcohol moiety, which is a better leaving group than its unprotonated form. For many carbamates, acid-catalyzed hydrolysis is not a dominant mechanism, as the electron-withdrawing nature of the atoms surrounding the central carbon does not make it sufficiently susceptible to nucleophilic attack even after protonation of the carbonyl oxygen. clemson.edu

Table 1: Proposed Steps in Acid-Catalyzed Hydrolysis of a this compound Ester

StepDescriptionIntermediate/Product
1. Protonation Rapid, reversible protonation of the carbamate, likely at the nitrogen or carbonyl oxygen.Protonated carbamate
2. Nucleophilic Attack Slow, rate-determining attack of a water molecule on the carbonyl carbon.Tetrahedral intermediate
3. Intermediate Collapse Rapid breakdown of the tetrahedral intermediate.4-methoxyphenol, carbamic acid, and H⁺
4. Decomposition Spontaneous decomposition of the unstable carbamic acid.4-methoxyaniline (p-anisidine) and carbon dioxide

The hydrolysis of carbamates in basic media is a more facile process and can occur via two primary mechanisms: the Elimination-Conjugate Base (E1cb) mechanism and the Base-catalyzed Acyl-transfer (BAc2) mechanism. researchgate.netresearchgate.net The operative pathway is determined by the substitution on the carbamate nitrogen.

E1cb Mechanism : This pathway is characteristic of primary and secondary carbamates that possess an acidic proton on the nitrogen atom. researchgate.net The reaction begins with a rapid deprotonation of the nitrogen by a hydroxide (B78521) ion to form a conjugate base (an N-anion). masterorganicchemistry.com This is followed by the rate-determining elimination of the aryloxide group (the phenolate) to yield a highly reactive isocyanate intermediate. researchgate.net This isocyanate is then rapidly attacked by water to form the unstable carbamic acid, which subsequently decomposes to 4-methoxyaniline and carbon dioxide. researchgate.net

BAc2 Mechanism : Tertiary carbamates, which lack a proton on the nitrogen atom, cannot undergo the E1cb mechanism. Instead, they hydrolyze via a bimolecular (BAc2) pathway. scielo.brresearchgate.net This mechanism involves a direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, leading to the formation of a tetrahedral intermediate in the rate-determining step. researchgate.net This intermediate then rapidly collapses, expelling the phenolate (B1203915) leaving group to yield the corresponding carbamic acid, which then decomposes.

In the neutral pH range (approximately 4 to 7), the hydrolysis of carbamates can occur through a "neutral" or water-catalyzed pathway. clemson.eduscielo.br Research in this area is less extensive compared to acid- and base-catalyzed routes, but it is environmentally significant. clemson.edu The mechanism is believed to be a BAc2-type process where a water molecule, rather than a hydroxide ion, acts as the nucleophile. scielo.br The reaction involves the bimolecular attack of water on the carbonyl carbon of the carbamate. scielo.br This pathway is generally much slower than the base-catalyzed routes due to the weaker nucleophilicity of water compared to the hydroxide ion.

Nucleophilic and Electrophilic Transformations

Beyond hydrolysis, derivatives of this compound can undergo various transformations involving nucleophilic and electrophilic reagents.

Carbamates are precursors for the synthesis of ureas. taylorandfrancis.com The reaction of a this compound derivative, such as an ester, with a primary or secondary amine is known as aminolysis. This transformation can proceed through the formation of an isocyanate intermediate, similar to the E1cb hydrolysis mechanism. organic-chemistry.org Thermal or base-catalyzed elimination of the alcohol or phenol (B47542) portion of the carbamate generates 4-methoxyphenyl (B3050149) isocyanate. This reactive intermediate is then trapped by an amine to form an N,N'-disubstituted urea (B33335) derivative. researchgate.net This method provides a versatile route to both symmetrical and unsymmetrical ureas. organic-chemistry.org

The 4-methoxyphenyl ring is highly activated towards electrophilic aromatic substitution (SEAr) due to the presence of two electron-donating groups: the methoxy (B1213986) (-OCH₃) group and the carbamate (-NHCOOR) group. wikipedia.org Both groups direct incoming electrophiles to the ortho and para positions. wikipedia.org

Directing Effects : The methoxy group is a strong activating, ortho, para-director. The carbamate group is also ortho, para-directing due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring. The combined effect of these two groups strongly activates the positions ortho to the powerful methoxy group (positions 2 and 6) and ortho to the carbamate group (position 3 and 5). The primary substitution products are typically those where the electrophile adds to the positions ortho to the methoxy group due to its stronger activating effect.

Directed ortho Metalation (DoM) : A particularly powerful transformation is the directed ortho metalation of aryl O-carbamates. acs.org In this reaction, the carbamate group acts as a directed metalation group (DMG). Treatment with a strong base like an alkyllithium results in the deprotonation of the aromatic ring at the position ortho to the carbamate (position 3), forming an aryl lithium intermediate. This intermediate can then react with a wide range of electrophiles to introduce substituents regioselectively at that position. acs.org

Table 2: Summary of Directing Effects in Electrophilic Aromatic Substitution

SubstituentTypeActivating/DeactivatingOrtho/Para/Meta DirectingPrimary Positions Targeted for Substitution
-OCH₃ (Methoxy) Resonance DonorStrongly ActivatingOrtho, Para2, 6
-NHCOOR (Carbamate) Resonance DonorActivatingOrtho, Para3, 5

Common electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation/alkylation can be performed on the 4-methoxyphenyl moiety, with the regiochemical outcome dictated by the powerful directing effects of the existing substituents. libretexts.orgyoutube.comlibretexts.org

Rearrangement Reactions

The synthesis of carbamates, including derivatives of this compound, can be achieved through several key rearrangement reactions. These reactions are fundamental in organic chemistry for converting one functional group into another, often involving the migration of a group from a carbon atom to a nitrogen atom. The Hofmann, Curtius, and Lossen rearrangements are classic examples that proceed via an isocyanate intermediate, which is then trapped by an alcohol to yield the desired carbamate. organic-chemistry.orgacs.org

Hofmann Rearrangement: This reaction provides a useful method for converting primary carboxamides into carbamates, with the loss of one carbon atom. acs.org The process is typically carried out using a solution of bromine in alkali. Modified reagents have been developed to optimize this transformation. acs.org The reaction begins with the deprotonation of the amide, followed by reaction with bromine to form an N-bromoamide intermediate. A second deprotonation and subsequent rearrangement lead to the formation of an isocyanate. In the presence of an alcohol, this isocyanate is trapped to form the carbamate. For example, the Hofmann rearrangement of 4-methoxybenzamide (B147235) in the presence of methanol (B129727) would yield methyl (4-methoxyphenyl)carbamate.

Curtius Rearrangement: The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate. organic-chemistry.org This method is known for its versatility. The required acyl azide is typically synthesized from a carboxylic acid. The reaction of the carboxylic acid with sodium azide and a reagent like di-tert-butyl dicarbonate (B1257347) produces the acyl azide. This intermediate then undergoes rearrangement to the isocyanate, which can be subsequently trapped by an alcohol or amine to form a carbamate or a urea derivative, respectively. organic-chemistry.org This method tolerates a wide variety of functional groups. organic-chemistry.org

Lossen Rearrangement: Similar to the Hofmann and Curtius rearrangements, the Lossen rearrangement proceeds through an isocyanate intermediate. This reaction involves the conversion of a hydroxamic acid or its derivative. A methodology promoted by 2,4,6-trichloro-1,3,5-triazine (TCT) facilitates the reaction of a hydroxamic acid with an alcohol to generate the carbamate. acs.org

Rearrangement ReactionStarting MaterialKey IntermediateProduct
Hofmann RearrangementPrimary Carboxamide (e.g., 4-methoxybenzamide)Isocyanate (e.g., 4-methoxyphenyl isocyanate)Carbamate
Curtius RearrangementAcyl Azide (from carboxylic acid)IsocyanateCarbamate or Urea
Lossen RearrangementHydroxamic AcidIsocyanateCarbamate

Stability and Interconversion of Carbamate Species in Solution

The stability and interconversion of carbamate species are critical in understanding their reactivity, particularly in aqueous solutions where they are often formed by the reaction of an amine with carbon dioxide. nih.govacs.org This process is reversible and the equilibrium is highly dependent on factors such as pH. acs.org The key species involved in this equilibrium are the free amine, carbon dioxide, carbamic acid, the carbamate anion, and bicarbonate. nih.gov

In solution, an amine like (4-methoxyphenyl)amine can react with CO2 to form this compound. This carbamic acid is generally unstable and exists in equilibrium with its constituent amine and CO2. nih.govtaylorandfrancis.com The carbamic acid can also deprotonate to form the more stable carbamate anion.

The interconversion between the carbamate and bicarbonate species is a key process. nih.gov Studies on model amines like monoethanolamine (MEA) provide insight into these pathways. The hydrolysis of the carbamate can proceed through different mechanisms. A direct hydrolysis pathway can be either a concerted or a stepwise mechanism, though these often have high activation energies. nih.gov

An alternative, more efficient pathway for the interconversion of carbamate to bicarbonate has been proposed, especially at higher amine concentrations (high pH). nih.gov This pathway involves a proton transfer from a protonated amine molecule to the carbamate anion. This generates the neutral carbamic acid, which then undergoes nucleophilic addition of a hydroxide ion, followed by subsequent low-barrier reactions to yield bicarbonate and regenerate the free amine. nih.gov The efficiency of this route depends on the concentrations of the protonated amine and hydroxide ions. nih.gov

The kinetics of carbamate formation and breakdown are influenced by the basicity of the parent amine. The rate-limiting step can be the carbon-nitrogen bond formation/cleavage or, for more basic amines, proton transfer steps. researchgate.net

SpeciesFormation PathwayConversion Pathway
This compound(4-methoxyphenyl)amine + CO2Deprotonation to Carbamate; Decomposition to Amine + CO2
(4-methoxyphenyl)carbamate (anion)Deprotonation of Carbamic AcidHydrolysis to Bicarbonate + Amine
BicarbonateHydrolysis of CarbamateReaction with Amine to form Carbamate (reverse)

Advanced Characterization and Structural Elucidation of 4 Methoxyphenyl Carbamic Acid and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For (4-methoxyphenyl)carbamic acid and its derivatives, ¹H and ¹³C NMR provide unambiguous data on the molecular framework, while more advanced techniques reveal dynamic processes and complex stereochemical relationships.

The conformational landscape of carbamic acids and their derivatives, such as amides, is often complex due to restricted rotation around the carbonyl-nitrogen (C-N) bond. NMR spectroscopy is a powerful tool for investigating these conformational equilibria. nih.gov In principle, different conformers (e.g., cis and trans with respect to the C-N bond) can be observed as separate sets of signals if the energy barrier to rotation is high enough.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to determine the energetic barriers for such rotational processes. While specific DNMR studies on this compound are not prevalent in the literature, analysis of related benzamides shows that the energy difference between conformers can be determined, providing insight into the stability of different spatial arrangements. nih.gov Techniques like Rotating-frame Overhauser Effect Spectroscopy (ROESY) can also be used to establish through-space proximities of protons, helping to define the predominant conformation in solution for more complex analogues. nih.gov

Table 1: Representative ¹H NMR Data for a this compound Analogue Data for 4-methoxyphenyl (B3050149) carbamate (B1207046), a closely related derivative.

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Notes
-OCH₃3.750Singlet (s)Methoxy (B1213986) group protons.
-NH₂5.750Broad Singlet (brs)Amine protons, often broad due to exchange.
Aromatic C-H6.852-7.021Multiplet (m)Protons on the phenyl ring.
Source: The Royal Society of Chemistry. rsc.org

For derivatives of this compound, NMR is indispensable for confirming regioselectivity and stereochemistry. Regioselectivity, or the specific placement of functional groups, is often determined by analyzing the chemical shifts and splitting patterns of the aromatic protons. The substitution pattern on the phenyl ring dictates the observed multiplicities (e.g., doublet, triplet) and coupling constants (J-values).

In chiral analogues, ¹H NMR spectroscopy is used to distinguish between diastereomers. The protons in diastereomeric molecules are in chemically non-equivalent environments and will therefore exhibit different chemical shifts. The use of chiral derivatizing agents, such as α-methoxyphenylacetic acid (MPA), can create diastereomeric esters or amides whose NMR spectra allow for the determination of the enantiomeric composition of alcohols and amines. researchgate.net

High-Accuracy Mass Spectrometry (MS)

High-accuracy mass spectrometry is critical for confirming the elemental composition and probing the fragmentation behavior of molecules.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. nih.gov For this compound, the exact mass serves as a definitive confirmation of its chemical identity.

Table 2: High-Accuracy Mass Data for this compound

Property Value
Molecular FormulaC₈H₉NO₃
Molecular Weight167.16 g/mol
Exact Mass167.058243149 Da
Source: PubChem. nih.gov

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation pathways of the parent ion. nih.govmdpi.com In collision-induced dissociation (CID), the protonated or deprotonated molecule is fragmented, and the resulting product ions provide structural information. For carbamate-containing molecules, characteristic fragmentation patterns often include the loss of carbon dioxide (CO₂, 44 Da). nih.gov For this compound, likely fragmentation pathways would involve:

  • Decarboxylation: Loss of CO₂ from the parent ion to yield a 4-methoxyaniline fragment.
  • Cleavage of the N-C bond: Fragmentation at the bond between the nitrogen and the phenyl ring.
  • Loss of the methoxy group: Elimination of a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O) from the phenyl ring after initial fragmentation.
  • The systematic study of these fragmentation patterns is essential for identifying related compounds in complex mixtures. nih.gov

    Vibrational Spectroscopy (Infrared and Raman) for Functional Group Signatures

    Vibrational spectroscopy, including both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is exceptionally useful for identifying the presence of specific functional groups. nasa.gov

    In the IR spectrum of a this compound analogue, characteristic absorption bands confirm its key structural features. rsc.org The N-H stretching vibrations typically appear as a broad band, while the carbonyl (C=O) group gives rise to a strong, sharp absorption. The C-O single bond and aromatic ring vibrations also produce distinct signals in the fingerprint region.

    Raman spectroscopy provides complementary information. nsf.gov Aromatic rings often produce strong signals in Raman spectra, such as the ring breathing mode. mdpi.com Surface-Enhanced Raman Scattering (SERS) can be a highly sensitive technique for detecting trace amounts of carbamates. nih.gov

    Table 3: Key Vibrational Spectroscopy Frequencies for this compound Analogues

    Functional Group Vibrational Mode Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹)
    Amine (N-H)Stretching3390-3400Weak/Variable
    Carbonyl (C=O)Stretching~1700-1735~1700
    Amine (N-H)Bending~1610Weak/Variable
    Aromatic RingC=C Stretching~1500-1600Strong, ~1600
    C-NStretching~1365Variable
    C-O (Ether & Carbamate)Stretching~1216 (Aromatic-O), ~1043 (O-C=O)Variable
    Aromatic RingC-C BreathingNot prominent in IRStrong, ~1000-1080
    Source: The Royal Society of Chemistry rsc.org, MDPI mdpi.com

    X-ray Diffraction Crystallography for Solid-State Architecture

    Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov This method provides precise coordinates for each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsion angles.

    For analogues of this compound, such as other amide- and carboxylic acid-containing molecules, X-ray crystallography reveals the molecule's conformation and how it packs into a crystal lattice. researchgate.netmdpi.com A crucial aspect of the solid-state architecture is the network of intermolecular interactions, particularly hydrogen bonds. In carbamic acid derivatives, the amide N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong acceptor. These interactions often lead to the formation of well-defined supramolecular structures, such as chains or sheets, which dictate the physical properties of the material. mdpi.com

    Supramolecular Interactions and Crystal Packing Analysis

    The assembly of molecules in the solid state is governed by a complex interplay of non-covalent interactions, which dictate the final crystal packing and, consequently, the material's physicochemical properties. mdpi.comnih.gov In the case of this compound and its structural analogues, the supramolecular architecture is primarily directed by strong hydrogen bonds, supplemented by weaker interactions such as π-π stacking, C-H⋯π, and van der Waals forces. researchgate.netmdpi.com The analysis of these interactions provides crucial insights into the stability and organization of the crystal lattice.

    The most significant feature in the crystal packing of carbamic acid derivatives and related amide structures is the formation of robust hydrogen-bonded networks. mdpi.com The carbamic acid moiety, containing both N-H (donor) and C=O/O-H (acceptor/donor) groups, facilitates the formation of predictable and recurring hydrogen-bonding patterns known as synthons. Amide-amide interactions, specifically involving N-H···O=C hydrogen bonds, are a dominant feature, often leading to the formation of dimers or extended chains. mdpi.commdpi.com For instance, in related structures, amide groups have been shown to form dimeric motifs described by the graph set notation R²₂(8). mdpi.com Similarly, carboxylic acid groups, if present in an analogue, are well-known to form strong O-H···O hydrogen-bonded dimers. researchgate.net

    Beyond classical hydrogen bonds, π-π stacking interactions between the aromatic methoxyphenyl rings play a crucial role in the crystal packing. mdpi.commdpi.com These interactions can lead to the formation of one-dimensional columnar structures. mdpi.com The specific geometry of the π-π stacking (e.g., parallel-displaced or edge-to-face) is influenced by the electronic nature and steric hindrance of the substituents on the phenyl ring. mdpi.commdpi.com For example, the presence of electron-withdrawing or donating groups can modulate the quadrupole moment of the aromatic ring, influencing the preferred stacking arrangement.

    The interplay between different non-covalent forces is evident in the complex packing arrangements observed in related structures. For example, N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives exhibit varied supramolecular assemblies, including infinite three-dimensional networks and ladder-shaped or planar sheets, depending on the specific hydrogen bonding and C-H···O interactions present. mdpi.com The orientation of the phenyl rings, dictated by torsion angles like C-S-N-C, significantly influences which intermolecular interactions are geometrically feasible. mdpi.com The combination of strong, directional hydrogen bonds and weaker, less directional π-stacking and van der Waals forces results in a highly organized and stable supramolecular framework. nih.gov

    The following tables summarize typical intermolecular interactions and crystallographic data observed in analogues of this compound, providing a quantitative basis for understanding their crystal packing.

    Interaction TypeDonor-Acceptor AtomsTypical Distance (Å)Description
    Hydrogen BondN-H···O=C1.9 - 2.3Forms primary chains or dimers, a key synthon in amide-containing structures. mdpi.commdpi.com
    Hydrogen BondO-H···N~2.2Can form cyclic motifs when interacting with heterocyclic analogues. nih.gov
    Hydrogen BondC-H···O2.3 - 2.5Weaker hydrogen bonds that provide additional stabilization to the crystal lattice. mdpi.comnih.gov
    π-π StackingAromatic Ring ↔ Aromatic Ring3.3 - 3.8Face-to-face stacking of phenyl rings, contributing to columnar structures. mdpi.com
    C-H···π InteractionC-H ↔ Aromatic Ring2.7 - 3.0An edge-to-face interaction where a C-H bond points towards the face of a phenyl ring. nih.gov
    Contact Type (Hirshfeld Surface Analysis)Typical Contribution to Crystal PackingSignificance
    H···H> 40%Represents the largest contribution, indicating the importance of van der Waals forces and the packing efficiency. nih.gov
    O···H / H···O15 - 25%Highlights the prevalence of strong N-H···O and C-H···O hydrogen-bonding interactions. nih.gov
    C···H / H···C10 - 20%Corresponds to C-H···π interactions and other general van der Waals contacts. nih.gov
    C···C< 5%Indicates the presence of π-π stacking interactions between aromatic rings. nih.gov

    Theoretical and Computational Chemistry Approaches to 4 Methoxyphenyl Carbamic Acid

    Quantum Chemical Calculations

    Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and energetic landscape of (4-methoxyphenyl)carbamic acid.

    The electronic structure of a molecule governs its reactivity. Key aspects include the distribution of electrons and the nature of its frontier molecular orbitals (FMOs). youtube.com

    Frontier Molecular Orbitals (FMOs): According to FMO theory, the reactivity of a molecule is primarily determined by the interactions between its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comwikipedia.org The HOMO is the highest energy orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the lowest energy orbital without electrons and acts as an electron acceptor (electrophile). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. taylorandfrancis.com

    For molecules related to this compound, quantum chemical calculations using DFT methods (such as B3LYP with a 6-311++G(d,p) basis set) are employed to determine these orbital energies. mdpi.comnih.gov The HOMO is typically localized over the electron-rich methoxy-substituted phenyl ring and the nitrogen atom, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often distributed over the carbamic acid moiety, particularly the C=O bond, highlighting its susceptibility to nucleophilic attack.

    Table 1: Illustrative Frontier Molecular Orbital Energies

    Parameter Energy (eV) Description
    EHOMO -6.2 Energy of the Highest Occupied Molecular Orbital; related to the molecule's ability to donate electrons. taylorandfrancis.com
    ELUMO -0.5 Energy of the Lowest Unoccupied Molecular Orbital; related to the molecule's ability to accept electrons. taylorandfrancis.com

    Note: The values in this table are representative examples based on calculations for structurally similar aromatic carbamates and may not be the exact values for this compound.

    Charge Distribution: The distribution of electron density within the molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the most negative potential is expected to be concentrated around the oxygen atoms of the carbonyl and hydroxyl groups, as well as the methoxy (B1213986) group. The hydrogen atom of the carboxylic acid and the N-H proton would exhibit the most positive electrostatic potential.

    Computational methods are valuable for estimating the thermochemical properties of carbamates, which is crucial for modeling processes like their thermal decomposition for the synthesis of isocyanates. researchgate.net Parameters such as enthalpy of formation (ΔfH°), Gibbs free energy of formation (ΔfG°), and heat capacity (Cp) can be calculated. chemeo.com

    Kinetic parameters, such as activation energies, are vital for understanding reaction rates. The formation of carbamic acids from the reaction of amines with carbon dioxide is a key reaction. researchgate.net Theoretical calculations show that this reaction can proceed through a concerted mechanism via a single four-membered transition state involving the synchronous formation of C–N and O–H bonds. researchgate.net The activation energy for this process is influenced by the solvent; calculations have shown that the presence of a solvent like water can significantly lower the activation free energy compared to the gas phase. researchgate.net Similarly, the decarboxylation of carbamic acids to form an amine and carbon dioxide is a critical kinetic process. wikipedia.org The stability of carbamic acid is limited, and it readily decomposes at higher temperatures. wikipedia.org

    Molecular Modeling and Simulation

    Molecular modeling techniques allow for the dynamic exploration of molecular behavior, from conformational flexibility to detailed reaction pathways.

    The biological activity and physical properties of a molecule are heavily influenced by its three-dimensional shape and conformational flexibility. For molecules with rotatable bonds, like this compound, exploring the conformational landscape is essential. This is often achieved by performing a Potential Energy Surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angle around specific bonds.

    For related methoxyphenyl carbamate (B1207046) structures, conformational analyses have been performed using ab initio calculations (e.g., B3LYP/6-311++G**). dcu.ie These studies reveal the preferred orientations of the methoxyphenyl group relative to the carbamate plane. The key dihedral angles that define the conformation include the C-C-N-C and C-O-C-N torsions. The PES diagrams generated from these scans identify the lowest energy conformers (global minima) and other stable, low-energy states (local minima), separated by energy barriers. dcu.ie The planarity of the carbamate group itself is also a key feature, with syn and anti conformations being possible. acs.org

    Computational chemistry is pivotal in mapping the entire energy profile of a chemical reaction. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The Artificial Force Induced Reaction (AFIR) method is one such technique used to explore reaction path networks. scienceopen.com

    For the formation of this compound from 4-methoxyaniline and carbon dioxide, calculations can model the approach of the reactants and locate the high-energy transition state structure. researchgate.net This TS is characterized by partially formed and broken bonds. The energy difference between the reactants and the transition state defines the activation energy barrier for the reaction. Similarly, the decomposition (decarboxylation) pathway can be profiled to understand the kinetics of the reverse reaction. researchgate.net Computational studies on the CO2-amine reaction mechanism suggest that the transition state can be described as a 1,3-zwitterion. researchgate.net

    Intermolecular Interaction Analysis

    The way molecules interact with each other in the solid state determines their crystal packing and macroscopic properties. Theoretical methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Noncovalent Interaction (NCI) analysis can characterize these forces. mdpi.com

    For this compound, several types of intermolecular interactions are expected to be significant:

    Hydrogen Bonding: The most prominent interaction would be strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules, leading to the formation of cyclic dimers. This is a very common motif in carboxylic acids. acs.org Additionally, the N-H group can act as a hydrogen bond donor, and the carbonyl oxygen (C=O) can act as an acceptor, leading to N-H···O hydrogen bonds that link molecules into chains or sheets. researchgate.net

    π–π Stacking: The presence of the aromatic methoxyphenyl ring allows for π–π stacking interactions, where the electron clouds of adjacent rings interact favorably. These interactions contribute significantly to the crystal lattice energy.

    Analysis of the crystal structures of similar molecules confirms the prevalence of these interactions in building complex supramolecular architectures. mdpi.comresearchgate.net

    Applications of 4 Methoxyphenyl Carbamic Acid and Its Derivatives in Advanced Chemical Synthesis and Materials Science

    Strategic Building Blocks in Organic Synthesis

    The inherent reactivity and functional handles present in (4-methoxyphenyl)carbamic acid derivatives make them ideal starting materials and intermediates for the synthesis of a diverse range of organic molecules.

    Derivatives of this compound are instrumental in the synthesis of various nitrogen-containing heterocyclic compounds, which form the core of many pharmaceuticals and functional materials.

    Oxadiazoles: 2-Amino-1,3,4-oxadiazoles can be synthesized from thiosemicarbazide (B42300) precursors, which can be derived from isothiocyanate derivatives related to the (4-methoxyphenyl) scaffold. luxembourg-bio.com The synthesis involves the cyclization of an N-(4-methoxyphenyl)thiosemicarbazide intermediate, often promoted by coupling reagents like TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), which facilitates the elimination of a tetramethylthiourea (B1220291) group to form the desired oxadiazole ring. luxembourg-bio.com For instance, N-(4-Methoxyphenyl)-5-phenyl-1,3,4-oxadiazol-2-amine has been synthesized using this methodology. luxembourg-bio.com The synthesis of 1,3,4-oxadiazoles is a significant area of research due to their broad spectrum of pharmacological activities. nih.govresearchgate.net

    Pyrazoles: The (4-methoxyphenyl) group is frequently incorporated into pyrazole-based structures. For example, 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde serves as a key starting material for synthesizing a variety of fused heterocyclic systems. nih.gov This aldehyde can be reacted with reagents like semicarbazide, urea (B33335), or thiourea (B124793) to construct pyrimidines and other complex heterocycles conjugated to the pyrazole (B372694) core. nih.gov Similarly, 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde is synthesized via the Vilsmeier-Haack reaction and acts as a versatile scaffold for creating biologically active compounds and materials for applications like solar cells. mdpi.com The synthesis of functionalized pyrazoles is a major focus for organic chemists due to their utility as synthetic intermediates and their presence in bioactive compounds. chim.itresearchgate.net

    Pyrimidines: As an extension of their use in pyrazole synthesis, (4-methoxyphenyl)pyrazole derivatives are precursors to pyrimidine-containing molecules. The reaction of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde with urea or thiourea leads to the formation of pyrimidine-5-carbonitrile or methylpyrimidin-2(1H)-one/thione derivatives, respectively. nih.gov

    The (4-methoxyphenyl) moiety is often integrated into synthetic strategies for building complex molecules due to its stability and the electronic influence of the methoxy (B1213986) group. Its derivatives serve as crucial intermediates that can be elaborated into more intricate structures. For example, pyrazole-4-carbaldehydes bearing a 1-(4-methoxyphenyl) substituent are key intermediates for synthesizing a range of fused heterocyclic systems with potential anti-inflammatory properties. nih.govmdpi.com These intermediates allow for the systematic construction of molecules with diverse functionalities, including 1,2,4-triazoles, pyridines, and quinazolines, all appended to the central pyrazole scaffold. nih.gov

    A significant application of this compound derivatives lies in the synthesis of unsymmetrical ureas. These compounds are important in medicinal chemistry and materials science, but their synthesis can be challenging. researcher.life A novel and efficient method involves the coupling of amides and amines using a hypervalent iodine reagent, PhI(OAc)₂, as a mediator. mdpi.com This approach avoids the need for metal catalysts and harsh conditions. The reaction proceeds through a Hofmann rearrangement of an amide to form an isocyanate intermediate in situ, which then reacts with an amine to yield the unsymmetrical urea. mdpi.comrsc.org For example, N-(p-tolyl) amides can be reacted with various amines to produce a wide range of unsymmetrical urea derivatives. mdpi.com This method is notable for its mild conditions and broad substrate scope. researcher.lifemdpi.com Other methods, such as using isopropenyl carbamates, also provide a clean and irreversible route to unsymmetrical ureas in high yields. nih.gov

    Table 1: Synthesis of Unsymmetrical Urea Derivatives
    Reactant 1 (Amide/Carbamate (B1207046) Source)Reactant 2 (Amine)Mediator/ConditionsProduct TypeReference
    Primary BenzamidesPrimary/Secondary AminesPhI(OAc)₂, K₃PO₄, 80 °CN-Aryl-N'-alkyl/aryl Urea mdpi.com
    Aryl/Pyridyl CarboxamidesAminopyridinesPhI(OAc)₂N-Aryl-N'-pyridylurea rsc.org
    Isopropenyl CarbamatesVarious AminesClean, irreversible reactionUnsymmetrical Ureas nih.gov
    4-Methoxyphenethylamine3-Methoxyphenethylamine1,1'-Carbonyldiimidazole (CDI)1-(3-methoxyphenethyl)-3-(4-methoxyphenethyl) urea biointerfaceresearch.com

    Amine Protecting Group Chemistry

    Carbamates are one of the most widely used classes of protecting groups for amines, essential in multi-step syntheses, particularly in peptide chemistry. masterorganicchemistry.comresearchgate.net They effectively render the amine nitrogen non-nucleophilic and are stable under various reaction conditions, yet can be removed selectively. masterorganicchemistry.comyoutube.com

    The para-methoxyphenyl (PMP) group, a close relative of the core structure of this compound, is increasingly used as a nitrogen protecting group. ru.nl The electron-donating methoxy group modifies the stability of the carbamate, allowing for specific deprotection strategies that can be orthogonal to other protecting groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl). masterorganicchemistry.com

    Several methods have been developed for the cleavage of carbamates, offering chemoselectivity. organic-chemistry.org A mild method for the deprotection of carbamates utilizes tetra-n-butylammonium fluoride (B91410) (TBAF) in tetrahydrofuran (B95107) (THF). organic-chemistry.org This method is particularly effective for phenyl carbamates. organic-chemistry.org The proposed mechanism involves a nucleophilic attack by the fluoride ion on the carbonyl carbon. organic-chemistry.org The p-methoxyphenyl group's electronic properties can be leveraged for oxidative cleavage. For instance, the PMP protecting group can be removed using oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or, more recently, through greener enzymatic methods. ru.nl Laccase enzymes, under mildly acidic conditions, can effectively deprotect a variety of PMP-protected amines. ru.nl This biocatalytic approach avoids the use of expensive and toxic reagents, aligning with the principles of green chemistry. ru.nl The reaction scope of this enzymatic deprotection can be expanded by using mediators. ru.nl

    Table 2: Selected Deprotection Strategies for Carbamate-Protected Amines
    Protecting GroupReagent/CatalystConditionsKey FeaturesReference
    Phenyl CarbamateTBAFTHF, Room TemperatureMild, selective cleavage organic-chemistry.org
    para-Methoxyphenyl (PMP)Laccase EnzymesMildly acidic bufferGreen, enzymatic, avoids toxic metals ru.nl
    Cbz, Alloc, Methyl Carbamates2-MercaptoethanolK₃PO₄, DMA, 75 °CNucleophilic deprotection, good for sensitive substrates organic-chemistry.org
    Boc (tert-butyloxycarbonyl)Trifluoroacetic Acid (TFA)Acidic conditionsCommonly used in peptide synthesis masterorganicchemistry.com
    Cbz (Carboxybenzyl)H₂, Pd-CCatalytic HydrogenolysisMild, neutral pH masterorganicchemistry.com

    Catalytic Applications and Directed Functionalization

    The carbamate functional group, including those derived from (4-methoxyphenyl)amine, can act as a directing group in C-H activation reactions. This strategy allows for the selective functionalization of otherwise unreactive C-H bonds, providing a powerful tool for modifying complex molecules. Research has shown that a carbamate group can direct lithiation to a specific C-H bond within a ferrocenophane framework, enabling selective functionalization. nih.gov While this specific example does not use a (4-methoxyphenyl) group, it demonstrates the directing capability inherent to the carbamate moiety, a principle applicable to derivatives of this compound. The electronic properties of the aryl substituent on the carbamate can influence the efficiency and selectivity of such transformations. Furthermore, sulfonamides containing the N-(4-methoxyphenyl) group are useful reagents in organic synthesis, participating in transition-metal-catalyzed cross-coupling reactions to form C-N bonds. mdpi.com

    Advanced Materials Science Applications

    Derivatives of (4-methoxyphenyl)amine, the core structure of this compound, are significant in the field of optoelectronics, particularly as hole transporting materials (HTMs) in perovskite solar cells (PSCs). These materials facilitate the efficient movement of positive charge carriers (holes) from the light-absorbing perovskite layer to the electrode, a critical process for high-performance solar cells.

    Researchers have synthesized novel, sterically bulky HTMs that incorporate N,N-di(4-methoxyphenyl)aminophenyl units. nih.govelsevierpure.com These compounds, such as those with two or four of these functional arms on an ethene unit, are designed to improve the power conversion efficiency (PCE) and stability of PSCs. nih.govelsevierpure.com The methoxy groups (-OCH3) on the phenyl rings are crucial as they act as electron-donating groups, which can enhance the electrochemical and optical properties of the molecule. rsc.org The presence of these groups helps to fine-tune the energy levels of the HTM to better align with the perovskite layer, thereby facilitating efficient hole extraction. rsc.org

    The effectiveness of these materials is often compared to the widely used spiro-OMeTAD. In one study, a novel HTM named EtheneTTPA, featuring N,N-di(4-methoxyphenyl)aminophenyl units, achieved a power conversion efficiency of 12.77% under standard AM 1.5 G illumination. nih.govelsevierpure.com This performance is comparable to that of cells using the benchmark spiro-OMeTAD, which reached 13.28% under similar conditions. nih.govelsevierpure.com The development of such derivatives is a key area of research aimed at creating more efficient and stable organic electronic devices. researchgate.netrsc.org

    Performance of a Perovskite Solar Cell Using an HTM with N,N-di(4-methoxyphenyl)aminophenyl Units
    Hole Transporting Material (HTM)Power Conversion Efficiency (PCE)ConditionsReference
    EtheneTTPA12.77%AM 1.5 G Illumination nih.gov, elsevierpure.com
    spiro-OMeTAD (benchmark)13.28%AM 1.5 G Illumination nih.gov, elsevierpure.com

    The carbamate functional group, central to this compound, plays a significant role in polymer and resin chemistry. Carbamate-functional resins are utilized in various applications, notably in high-solids coating compositions. google.com The incorporation of carbamate groups onto a polymer backbone can be achieved through several chemical techniques, such as the reaction of a hydroxyl-functional resin with a compound containing a carbamate group. google.com

    These resins can be designed with a hyperbranched or star core, providing a high density of functional groups. google.com The carbamate functionality contributes to the final properties of the coating, such as durability and resistance. The synthesis can involve a series of extension steps, for example, using a polycarboxylic acid or anhydride (B1165640) followed by reaction with an epoxy compound, and finally, carbamoylation of the resulting hydroxyl groups. google.com

    While specific research on resins derived directly from this compound is not widespread, the principles apply to carbamic acids generally. For instance, molecularly imprinted polymers, a class of highly selective synthetic resins, have been prepared using templates of other phenylcarbamic acid derivatives. researchgate.net This demonstrates the utility of the carbamate structure in creating polymers with tailored binding sites and selectivity, which is relevant for applications in separation science and catalysis. researchgate.net The development of phosgene-free synthesis routes for isocyanates, which are key precursors for polyurethanes, often involves the thermal decomposition of N-substituted carbamic acids, highlighting another connection between carbamic acid derivatives and polymer chemistry. researchgate.net

    Carbon Capture and Utilization Technologies

    The capture of carbon dioxide (CO2) by amine-based solvents is a cornerstone of industrial CO2 scrubbing technologies. The fundamental chemical principle involves the reversible reaction between CO2 and a primary or secondary amine to form a carbamic acid intermediate. nih.govmoreheadstate.edu This reaction is a nucleophilic attack where the nitrogen atom of the amine group attacks the electrophilic carbon atom of the CO2 molecule. nih.gov

    The process is typically facilitated by a second amine molecule, which acts as a Brønsted base to accept a proton from the initial amine, stabilizing the resulting zwitterionic intermediate and leading to the formation of carbamic acid. nih.gov In aqueous solutions, this carbamic acid can then be deprotonated by another base (like another amine molecule or water) to form a carbamate salt. repec.org

    This reaction mechanism is central to CO2 absorption processes. repec.org The stability of the formed carbamate is a critical factor influencing both the CO2 absorption efficiency and the energy required for the subsequent regeneration of the amine solvent, where the captured CO2 is released. repec.org

    An innovative approach in carbon capture technology is the development of phase-separation systems, which leverage the formation of a solid carbamic acid phase from a liquid amine solution upon CO2 absorption. nih.govacs.org This method offers significant advantages for direct air capture (DAC) of CO2, where concentrations are very low (around 400 ppm). nih.gov

    In these systems, a liquid amine reacts with CO2 to form a carbamic acid product that has low solubility in the solvent and precipitates out. acs.orgnih.gov This precipitation shifts the reaction equilibrium towards the product side, enabling very high CO2 removal efficiencies (often exceeding 99%) and a high absorption capacity. nih.govnih.gov The removal of the solid carbamic acid from the liquid phase allows the amine to continue capturing CO2 effectively. acs.org

    One exemplary system uses isophorone (B1672270) diamine (IPDA). When IPDA absorbs CO2, it forms a solid carbamic acid, achieving a CO2/IPDA molar ratio of approximately 1. nih.govacs.org This solid-liquid phase separation allows for robust and durable operation, with high efficiency maintained for extended periods. nih.govfigshare.com A key advantage is the energy efficiency of the regeneration step. The captured CO2 can be completely desorbed at relatively low temperatures (e.g., around 333 K or 60 °C), because the dissolved carbamate can easily release CO2. nih.govacs.org This is a significant improvement over traditional aqueous amine systems that require much higher temperatures for regeneration. nih.gov

    Performance Characteristics of an IPDA-Based Phase-Separation System for CO2 Capture
    ParameterValue/ObservationSignificanceReference
    CO2 Removal Efficiency>99%Effective even at low CO2 concentrations (400 ppm). nih.gov, nih.gov
    CO2/Amine Molar Ratio≥1High absorption capacity per mole of amine. nih.gov, acs.org
    CO2 Desorption TemperatureComplete at 333 K (60 °C)Lower energy requirement for solvent regeneration compared to traditional methods. nih.gov, acs.org
    System Durability>99% efficiency maintained for 100 hoursRobust and suitable for practical, long-term use. nih.gov, figshare.com

    Concluding Remarks and Future Research Perspectives

    Identification of Unexplored Synthetic Avenues

    The conventional synthesis of carbamates, often relying on hazardous reagents like phosgene (B1210022), is progressively being supplanted by innovative and safer methodologies. For (4-methoxyphenyl)carbamic acid and its esters, several cutting-edge synthetic avenues remain largely unexplored and represent fertile ground for future research.

    Photocatalysis: The use of visible light photocatalysis is an emerging strategy for carbon dioxide (CO₂) transformation under mild conditions. Dual nickel photocatalysis, for instance, has been successfully used for the synthesis of O-aryl carbamates from aryl halides, amines, and CO₂ at ambient pressure and temperature. Applying this technique to the synthesis of this compound derivatives could involve the coupling of a suitable 4-methoxyphenyl (B3050149) precursor with CO₂ and other reactants, circumventing the need for high pressures and temperatures that disfavor carbamate (B1207046) formation. Stereodivergent synthesis of complex carbamates using different photocatalysts also highlights a potential route to chiral derivatives.

    Flow Chemistry: Continuous flow processes offer enhanced safety, scalability, and precise control over reaction parameters, making them ideal for handling unstable intermediates like carbamic acids. A continuous-flow synthesis of carbamates directly utilizing CO₂, an amine (such as p-anisidine), an alkyl halide, and a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been demonstrated to significantly reduce reaction times. This approach minimizes the formation of N-alkylated byproducts by maintaining a high concentration of CO₂, thereby accelerating the desired carbamoylation. Coupling biocatalytic steps with flow reactors further expands the possibilities, for instance, by using enzymes for purification or subsequent transformations.

    Novel One-Pot Methodologies: Developing efficient one-pot procedures is key to process intensification. One promising route involves the reaction of primary amines with CO₂ to form carbamic acids, which are then dehydrated under Mitsunobu conditions to generate isocyanate intermediates in situ. These isocyanates can be trapped by alcohols to yield carbamates. Applying this to p-anisidine (B42471) could provide a streamlined, phosgene-free route to various esters of this compound.

    Unexplored Synthetic AvenuePotential Application for this compoundKey AdvantagesReferences
    Dual Nickel PhotocatalysisSynthesis of O-aryl esters from 4-iodoanisole, an amine, and CO₂.Mild conditions (ambient temperature and pressure), avoids toxic phosgene.
    Continuous Flow SynthesisDirect synthesis from p-anisidine, CO₂, and alkyl halides.Reduced reaction time, improved safety, precise control, higher selectivity.
    In Situ Isocyanate GenerationOne-pot synthesis of carbamate esters from p-anisidine via a carbamic acid intermediate.Avoids handling of toxic isocyanates, streamlined process.

    Challenges in Reaction Control and Selectivity

    Despite advancements, significant challenges in controlling reaction selectivity persist in the synthesis of this compound and its derivatives. These challenges are rooted in the inherent reactivity of the precursors and intermediates.

    Chemoselectivity: A primary challenge in syntheses starting from p-anisidine, CO₂, and an electrophile (e.g., an alkyl halide) is the competition between the desired O-alkylation of the carbamate anion and the undesired N-alkylation of the starting amine. The nucleophilicity of the carbamate anion is lower than that of the parent amine, often leading to the formation of N-alkylated byproducts. While strategies like using a high concentration of CO₂ in flow reactors can favor carbamate formation, achieving perfect chemoselectivity remains a significant hurdle requiring careful optimization of bases, solvents, and reaction conditions.

    Regioselectivity: For reactions involving functionalization of the aromatic ring of this compound, controlling regioselectivity is paramount. The methoxy (B1213986) and carbamic acid groups exert different directing effects, potentially leading to a mixture of ortho- and meta-substituted products. While iridium-catalyzed C-H borylation has shown promise for achieving ortho-selectivity in anilines, the electronic nature of the substituents heavily influences the outcome. Developing catalytic systems that can override the inherent substrate-directing effects to achieve a desired regioselectivity for this specific scaffold is an ongoing challenge.

    Stability of Intermediates: Carbamic acids are notoriously unstable, readily decomposing back to the parent amine and CO₂. While non-aqueous solvents can stabilize carbamic acid intermediates, their transient nature complicates their isolation and direct use in subsequent synthetic steps. Mechanistic studies suggest that the reaction often proceeds through the more stable carbamate salt. Effectively harnessing the reactivity of the carbamic acid intermediate without its decomposition requires precise control over reaction conditions, such as temperature and pH.

    Opportunities for Sustainable Chemical Processes

    The principles of green chemistry offer a compelling framework for the future synthesis of this compound, primarily centered on the utilization of carbon dioxide as a renewable C1 feedstock.

    CO₂ as a Sustainable Reagent: The direct synthesis of carbamates from amines, CO₂, and alcohols or halides is a highly attractive, halogen-free alternative to traditional methods. Research has demonstrated that basic catalysts can effectively promote this transformation under relatively mild conditions. Titanium alkoxides, for example, have been shown to facilitate the reaction of aniline (B41778) with CO₂ to produce methyl N-phenylcarbamate in high yield, with the potential for catalyst regeneration. Adapting such catalytic systems for p-anisidine could lead to highly efficient and sustainable production routes.

    Energy-Efficient Methodologies: The development of processes that operate at ambient temperature and pressure is a key goal of sustainable chemistry. Photocatalytic methods that use visible light as an energy source are particularly promising. These reactions not only reduce the energy footprint compared to thermally driven processes but also operate under conditions that favor the thermodynamic stability of the carbamic acid intermediate.

    Sustainable ApproachDescriptionPotential Impact on this compound Synthesis
    CO₂ UtilizationUsing CO₂ as a non-toxic, renewable C1 source to replace phosgene.Provides a direct, phosgene-free route from p-anisidine.
    PhotocatalysisEmploying visible light to drive reactions under mild conditions.Enables energy-efficient synthesis at ambient temperature and pressure.
    Continuous Flow ChemistryUtilizing microreactors for safer, more efficient, and scalable production.Minimizes waste and improves control over byproduct formation.
    BiocatalysisUsing enzymes for highly selective chemical transformations.Offers pathways for creating complex, chiral derivatives with minimal environmental impact.

    Integration of Multidisciplinary Research in Carbamic Acid Chemistry

    Advancing the chemistry of this compound beyond incremental improvements will require a concerted effort integrating expertise from computational chemistry, biocatalysis, and chemical engineering.

    Computational Chemistry: Theoretical studies are invaluable for elucidating the complex reaction mechanisms involved in carbamate formation. Ab initio molecular orbital calculations can help understand the interconversion pathways between carbamate and bicarbonate, the role of solvents in stabilizing intermediates, and the activation energies of different reaction pathways. For this compound, computational modeling could predict the regioselectivity of aromatic substitution, guide the design of new catalysts, and rationalize the observed reactivity, thereby accelerating experimental discovery.

    Biocatalysis and Enzymatic Synthesis: Nature utilizes carbamic acids in various biochemical pathways, such as in CO₂ transport by hemoglobin and in enzymatic reactions catalyzed by carbamate kinases. Exploring the enzymatic synthesis of this compound or its derivatives is a compelling future direction. Protein engineering could be employed to develop novel enzymes capable of catalyzing C-N bond formation with high stereoselectivity, an area where traditional chemical synthesis often struggles. Furthermore, enzymes could be integrated into chemo-enzymatic flow processes for the efficient production of valuable chiral building blocks.

    Process Engineering: The transition from laboratory-scale synthesis to industrial production necessitates the expertise of chemical engineers. The development of robust continuous flow systems, as discussed earlier, is a prime example of this integration. Optimizing reactor design, automating process control, and developing efficient downstream separation and purification techniques are critical for making the synthesis of this compound derivatives economically viable and environmentally sustainable.

    The convergence of these disciplines—predictive modeling from computational chemistry, highly selective synthesis from biocatalysis, and scalable, efficient production from process engineering—will be the cornerstone of future innovation in the field of carbamic acid chemistry.

    Q & A

    Basic Research Questions

    Q. What are the optimized synthetic routes for preparing tert-butyl (4-methoxyphenyl)carbamate?

    • Methodology : The tert-butyl carbamate (Boc) group is introduced to protect the amine functionality of 4-methoxyaniline. A typical procedure involves reacting 4-methoxyaniline with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine. Purification via column chromatography using basic alumina and a solvent system of ethyl acetate/petroleum ether (1:15) yields the product . Key characterization includes ¹³C NMR (e.g., δ 153.75 ppm for the carbonyl group) and HRMS for molecular weight confirmation .

    Q. How can researchers verify the structural integrity of (4-methoxyphenyl)carbamic acid derivatives?

    • Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming substitution patterns. For example, the methoxy group typically resonates at δ 3.8–4.0 ppm in ¹H NMR. High-Resolution Mass Spectrometry (HRMS) validates molecular formulas, while IR spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) .

    Q. What are the primary applications of this compound derivatives in pharmaceutical synthesis?

    • Methodology : These derivatives serve as intermediates in synthesizing bioactive molecules. For instance, tert-butyl (4-methoxyphenyl)carbamate is used in antipsychotic drugs like loxapine and amoxapine (via nucleophilic substitution or coupling reactions) . Its stability under basic conditions makes it suitable for multi-step syntheses requiring orthogonal protection .

    Advanced Research Questions

    Q. How does the electronic environment of this compound derivatives influence their reactivity in asymmetric catalysis?

    • Methodology : The methoxy group’s electron-donating nature enhances aromatic ring stability and modulates steric effects. Researchers can compare reaction outcomes (e.g., enantiomeric excess) with analogs (e.g., 4-chlorophenyl derivatives) to assess electronic contributions. Computational studies (DFT) can model transition states to explain stereoselectivity trends .

    Q. What mechanisms govern the hydrolytic degradation of this compound esters under physiological conditions?

    • Methodology : Degradation kinetics can be studied using HPLC to monitor hydrolysis rates at varying pH levels. For example, carbamates hydrolyze faster under acidic or alkaline conditions via a two-step pathway (protonation followed by nucleophilic attack). Activation energy (Eₐ) is calculated via Arrhenius plots, with comparisons to sulfur/selenium analogs revealing chalcogen-dependent stability .

    Q. How can structure-activity relationships (SAR) guide the design of carbamate derivatives for ion channel modulation?

    • Methodology : Synthesize derivatives with substituents at the phenyl ring (e.g., 4-F, 4-NO₂) and evaluate their effects on ion channel activity (e.g., KCNQ4 potassium channels via patch-clamp electrophysiology). Compare EC₅₀ values and binding affinities to identify critical functional groups. Retigabine analogs (e.g., flupirtine) provide a reference framework .

    Q. What strategies mitigate thermal decomposition during the synthesis of this compound derivatives?

    • Methodology : Thermogravimetric Analysis (TGA) identifies decomposition temperatures. Stabilization methods include using inert atmospheres (N₂/Ar), low-temperature reaction conditions, or additives like radical scavengers. Comparative studies with tert-butyl vs. benzyl carbamates reveal protection-group-dependent stability .

    Methodological Considerations

    • Data Contradictions : Discrepancies in reported reaction yields (e.g., tert-butyl carbamate synthesis) may arise from solvent purity or catalyst batches. Replicate experiments with standardized reagents and document reaction parameters meticulously .
    • Advanced Purification : For polar derivatives, use reverse-phase chromatography or recrystallization from ethanol/water mixtures instead of silica-based columns to avoid decomposition .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.